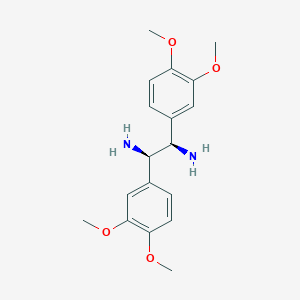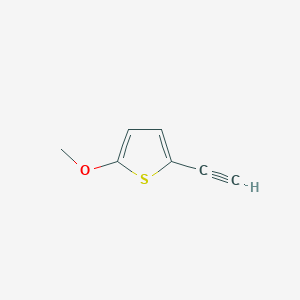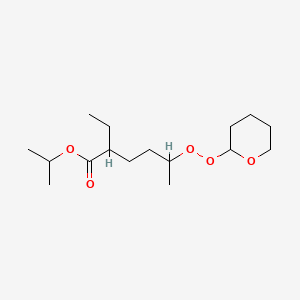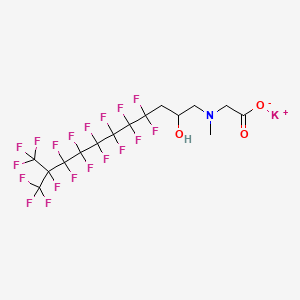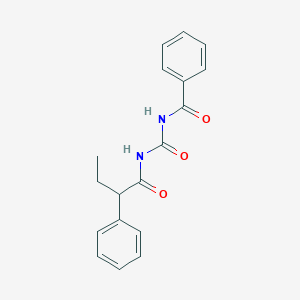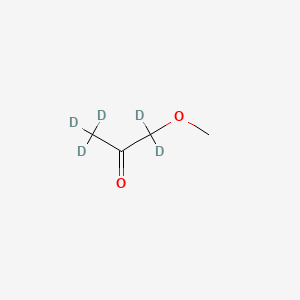
1-Methoxy-2-propanone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-propanone-d5, also known as deuterated methoxyacetone, is a deuterium-labeled compound. It is a derivative of 1-methoxy-2-propanone, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propanone-d5 can be synthesized through the deuteration of 1-methoxy-2-propanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction typically occurs under basic conditions to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in the presence of a catalyst to achieve efficient deuteration.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2-propanone-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxy-2-propanone-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the production of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-methoxy-2-propanone-d5 involves its interaction with molecular targets through its deuterium-labeled structure. The deuterium atoms provide unique spectroscopic properties, making it useful in nuclear magnetic resonance (NMR) studies. The compound can participate in various chemical reactions, providing insights into reaction mechanisms and pathways.
Comparación Con Compuestos Similares
1-Methoxy-2-propanone-d5 can be compared with other similar compounds such as:
1-Methoxy-2-propanone: The non-deuterated version of the compound.
Methoxyacetone: Another similar compound with a different structure.
1-Methoxypropan-2-one: A structural isomer with similar properties.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its deuterium labeling makes it particularly useful in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C4H8O2 |
|---|---|
Peso molecular |
93.14 g/mol |
Nombre IUPAC |
1,1,1,3,3-pentadeuterio-3-methoxypropan-2-one |
InChI |
InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3/i1D3,3D2 |
Clave InChI |
CUZLJOLBIRPEFB-WNWXXORZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)C([2H])([2H])OC |
SMILES canónico |
CC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



